1-(3-Hydroxypyrrolidin-1-yl)ethanone

Description

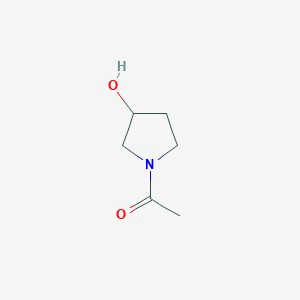

Structure

3D Structure

Properties

IUPAC Name |

1-(3-hydroxypyrrolidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-5(8)7-3-2-6(9)4-7/h6,9H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODHQVFPGHQBQSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70436594 | |

| Record name | 1-(3-hydroxypyrrolidin-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23123-19-5 | |

| Record name | 1-(3-hydroxypyrrolidin-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(3-Hydroxypyrrolidin-1-yl)ethanone synthesis protocol

An In-Depth Technical Guide to the Synthesis of 1-(3-Hydroxypyrrolidin-1-yl)ethanone

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug development. The core of this process is the chemoselective N-acetylation of 3-hydroxypyrrolidine. This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles that govern the reaction's success, particularly the selective acylation of the secondary amine in the presence of a secondary alcohol. We present a robust, field-proven protocol, complete with a detailed reaction mechanism, safety precautions, purification strategies, and troubleshooting advice to ensure a reliable and reproducible outcome for researchers and scientists.

Introduction: The Significance of this compound

The pyrrolidine ring is a privileged scaffold in modern pharmacology, appearing in numerous approved drugs and clinical candidates. Its 3-hydroxy substituted variant, in particular, offers a key point for stereochemical control and further functionalization. The N-acetylation to form this compound (or 1-acetyl-3-pyrrolidinol) serves two primary purposes: it neutralizes the basicity of the parent amine and introduces an amide moiety that can modulate solubility, stability, and hydrogen bonding interactions within a larger molecule. This makes the title compound a critical intermediate for constructing more complex active pharmaceutical ingredients (APIs).

The primary challenge in this synthesis is not the formation of the amide bond itself, but achieving it with high fidelity. The starting material, 3-hydroxypyrrolidine, is a bifunctional compound possessing two nucleophilic sites: the secondary amine (N) and the secondary hydroxyl group (O). The goal is to exclusively target the nitrogen atom, avoiding the formation of the O-acylated ester byproduct or di-acylated species.

The Core Principle: Achieving Chemoselective N-Acylation

The success of this synthesis hinges on exploiting the inherent difference in nucleophilicity between the nitrogen and oxygen atoms of 3-hydroxypyrrolidine. In aprotic solvents and under neutral or basic conditions, secondary amines are significantly more nucleophilic than the corresponding secondary alcohols. This can be attributed to several factors:

-

Electronegativity: Nitrogen is less electronegative than oxygen, meaning its lone pair of electrons is held less tightly and is more available to attack an electrophilic center, such as the carbonyl carbon of an acetylating agent.

-

Basicity: The secondary amine is more basic than the hydroxyl group. The reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine), which serves to scavenge the acidic byproduct (HCl, if using acetyl chloride) but does not deprotonate the alcohol to a significant extent. This preserves the nucleophilicity gap between the two functional groups.

Conversely, attempting this reaction under strongly acidic conditions would lead to the protonation of the highly basic amine, forming an ammonium salt.[1] This effectively "protects" the nitrogen, rendering it non-nucleophilic and favoring O-acylation of the remaining hydroxyl group.[1] Therefore, the choice of neutral or basic reaction conditions is a deliberate strategy to ensure the desired chemoselectivity for N-acylation.

Overall Synthetic Workflow

The synthesis can be visualized as a three-stage process: reaction, aqueous work-up, and final purification. The workflow is designed to be straightforward and efficient, yielding a high-purity product.

Caption: High-level workflow for the synthesis of this compound.

Materials and Reagents

Proper preparation and accurate measurement of reagents are critical for the success and reproducibility of the synthesis.

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Role / Function | Typical Quantity (for 10 mmol scale) |

| 3-Hydroxypyrrolidine | C₄H₉NO | 87.12 | Substrate | 0.87 g (1.0 eq) |

| Acetyl Chloride | CH₃COCl | 78.50 | Acetylating Agent | 0.82 g (0.75 mL, 1.05 eq) |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | Base (HCl Scavenger) | 1.21 g (1.67 mL, 1.2 eq) |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | ~50 mL |

| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | Aqueous Wash | ~20 mL |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Aqueous Wash | ~20 mL |

| Brine (Saturated NaCl) | NaCl | 58.44 | Aqueous Wash | ~20 mL |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent | As needed |

| Silica Gel (230-400 mesh) | SiO₂ | 60.08 | Stationary Phase | As needed |

| Ethyl Acetate / Methanol | - | - | Mobile Phase | As needed |

Detailed Experimental Protocol

This protocol is based on established methods for the N-acetylation of secondary amines and is optimized for safety and efficiency.[2]

5.1. Reaction Setup

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxypyrrolidine (0.87 g, 10 mmol).

-

Dissolve the substrate in dichloromethane (DCM, 30 mL).

-

Place the flask in an ice-water bath and stir the solution, allowing it to cool to 0 °C.

-

Add triethylamine (1.67 mL, 12 mmol) to the cooled solution via syringe. Stir for 5 minutes.

5.2. Acetylation

-

Slowly add acetyl chloride (0.75 mL, 10.5 mmol) dropwise to the stirring mixture over 10-15 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent the formation of byproducts.

-

A white precipitate (triethylamine hydrochloride) will form upon addition.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir for an additional 2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

5.3. Aqueous Work-up

-

Dilute the reaction mixture with an additional 20 mL of DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with:

-

1 M HCl (1 x 20 mL) - This removes excess triethylamine and its salt.

-

Saturated NaHCO₃ solution (1 x 20 mL) - This neutralizes any remaining acid.

-

Brine (1 x 20 mL) - This removes bulk water and aids in layer separation.

-

-

Drain the organic layer into a clean Erlenmeyer flask.

-

Dry the organic layer over anhydrous sodium sulfate, swirl, and let it stand for 15 minutes.

5.4. Product Isolation and Purification

-

Filter off the sodium sulfate and wash the solid with a small amount of fresh DCM.

-

Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, typically as a viscous oil or low-melting solid.

-

If TLC or NMR analysis shows significant impurities, purify the crude product by column chromatography on silica gel. A typical eluent system is a gradient of 0-10% methanol in ethyl acetate.

-

Combine the pure fractions and remove the eluent via rotary evaporation to yield the final product, this compound.

Reaction Mechanism

The synthesis proceeds via a classic nucleophilic addition-elimination mechanism.[3][4][5]

Caption: Mechanism for the N-acetylation of 3-hydroxypyrrolidine.

-

Nucleophilic Addition: The lone pair of electrons on the highly nucleophilic nitrogen atom of 3-hydroxypyrrolidine attacks the electrophilic carbonyl carbon of acetyl chloride. This breaks the C=O π-bond, pushing electrons onto the oxygen and forming a tetrahedral intermediate.[6]

-

Elimination: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen reforms the C=O double bond, and in doing so, ejects the best leaving group, the chloride ion (Cl⁻).

-

Deprotonation: The resulting protonated amide is then deprotonated by triethylamine (the base) to yield the neutral final product and triethylamine hydrochloride.

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

-

Acetyl Chloride: Highly corrosive, flammable, and a lachrymator. It reacts violently with water, releasing toxic HCl gas.[7] Handle with extreme care under anhydrous conditions. Keep away from ignition sources.[8]

-

Triethylamine (TEA): Flammable liquid with a strong, unpleasant odor. It is corrosive and can cause burns.

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

-

Quenching: The work-up procedure should be performed carefully, as the quenching and washing steps can be exothermic.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure. Key ¹H NMR signals would include a singlet for the acetyl methyl group (~2.1 ppm) and distinct multiplets for the pyrrolidine ring protons. The presence of the hydroxyl proton signal should also be confirmed.

-

Mass Spectrometry (MS): To confirm the molecular weight (129.16 g/mol ). The expected molecular ion peak [M+H]⁺ would be at m/z 130.1.[9]

-

Infrared (IR) Spectroscopy: A strong absorbance band around 1640-1650 cm⁻¹ will indicate the presence of the tertiary amide carbonyl group. A broad absorbance around 3400 cm⁻¹ will confirm the presence of the hydroxyl group.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | Inactive or wet reagents. | Use freshly opened or distilled reagents. Ensure all glassware is oven-dried. |

| Insufficient reaction time. | Monitor the reaction by TLC and allow it to stir until the starting material is consumed. | |

| Presence of O-acetylated byproduct | Reaction temperature was too high. | Maintain the reaction temperature at 0 °C during the addition of acetyl chloride. |

| Product is difficult to purify | Incomplete work-up. | Ensure thorough washing during the work-up to remove all triethylamine hydrochloride. |

| Emulsion during extraction. | Add more brine to the separatory funnel to help break the emulsion. |

References

-

Sahoo, J., Panda, J., Mandal, S., & Sahoo, G. (2024). Factors Governing Chemoselectivity in Alkanolamines: A Panoramic Overview. European Journal of Organic Chemistry. ResearchGate. [Link]

-

ResearchGate. (n.d.). Selective N‐acylation of amino alcohols using 2,2′‐bipyridyl‐6‐yl carboxylate and cesium fluoride in DMF. ResearchGate. [Link]

-

Note Efficient chemoselective liquid phase acylation of amines, alcohols and bifunctional compounds over ZSM-35. (n.d.). [Link]

-

Hansen, T., & Johannsen, M. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 564–580. National Institutes of Health. [Link]

-

Chapman, J. D., & Walz, A. J. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Physiology, 12, 810969. National Institutes of Health. [Link]

-

PubChemLite. (n.d.). This compound (C6H11NO2). [Link]

-

SELECTIVE N-ACYLATION OF AMINO ALCOHOLS. (n.d.). Googleapis.com. [Link]

- Selective n-acylation of amino alcohols. (n.d.).

-

Amer, F. A., Hammouda, M., El-Ahl, A.-A. S., & Abdel-Wahab, B. F. (n.d.). Synthesis and Reactions of 3-Pyrrolidinones. ElectronicsAndBooks. [Link]

-

Chemistry LibreTexts. (2023, January 22). Addition & Elimination Reactions in Acyl Chlorides. [Link]

-

Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. [Link]

-

Study Mind. (n.d.). Carboxylic Acids and Derivatives - Acyl Groups (A-Level Chemistry). [Link]

-

ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). [Link]

-

Save My Exams. (2025, June 23). Acylation Mechanism. [Link]

Sources

- 1. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistrystudent.com [chemistrystudent.com]

- 5. savemyexams.com [savemyexams.com]

- 6. studymind.co.uk [studymind.co.uk]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. researchgate.net [researchgate.net]

- 9. e3s-conferences.org [e3s-conferences.org]

An In-Depth Technical Guide to 1-(3-Hydroxypyrrolidin-1-yl)ethanone for Advanced Research

This guide provides a comprehensive overview of the chemical and physical properties of 1-(3-Hydroxypyrrolidin-1-yl)ethanone, a versatile heterocyclic compound. With its unique structural features, this molecule serves as a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical information and practical insights.

Core Molecular Characteristics

This compound, also known as 1-acetyl-3-pyrrolidinol, is a derivative of pyrrolidine featuring a hydroxyl group at the 3-position and an acetyl group on the nitrogen atom. This combination of functional groups imparts a balance of hydrophilicity and chemical reactivity, making it a key intermediate in the synthesis of more complex molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source |

| CAS Number | 23123-19-5 | [1][2] |

| Molecular Formula | C6H11NO2 | [3] |

| Molecular Weight | 129.16 g/mol | [1][2] |

| Physical Form | Solid | [1][2] |

| Boiling Point | 286.4 ± 33.0 °C at 760 mmHg | [1] |

| IUPAC Name | 1-acetyl-3-pyrrolidinol | [1][2] |

| InChI Key | ODHQVFPGHQBQSY-UHFFFAOYSA-N | [1][2] |

| Storage | Store at room temperature, sealed in a dry environment. | [1][2] |

Structural and Stereochemical Considerations

The pyrrolidine ring contains a chiral center at the 3-position, meaning this compound can exist as two enantiomers: (S)-1-(3-Hydroxypyrrolidin-1-yl)ethanone and (R)-1-(3-Hydroxypyrrolidin-1-yl)ethanone. The stereochemistry of this building block is of paramount importance in drug development, as the pharmacological activity of many chiral drugs is highly dependent on their three-dimensional structure.[4] The specific enantiomer used can significantly influence the efficacy and safety profile of the final active pharmaceutical ingredient (API).

The workflow for utilizing a chiral building block like 3-hydroxypyrrolidine in drug synthesis is illustrated below.

Caption: Synthetic pathway from 3-hydroxypyrrolidine to a final API.

Synthesis and Reactivity

General Synthesis

The most common method for synthesizing this compound involves the N-acetylation of 3-hydroxypyrrolidine. This reaction is typically carried out using acetylating agents such as acetic anhydride or acetyl chloride in the presence of a base to neutralize the resulting acid. The choice of starting material, whether racemic or an optically pure enantiomer of 3-hydroxypyrrolidine, dictates the stereochemistry of the final product.

Experimental Protocol: N-Acetylation of (S)-3-Hydroxypyrrolidine

-

Dissolution: Dissolve (S)-3-hydroxypyrrolidine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 eq), to the solution and cool to 0 °C in an ice bath.

-

Acetylating Agent: Slowly add acetyl chloride (1.05 eq) dropwise to the cooled solution while stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reactivity Profile

The reactivity of this compound is primarily governed by its two functional groups:

-

Hydroxyl Group: The secondary alcohol can undergo various transformations, including oxidation to a ketone, esterification, and etherification. It can also act as a nucleophile in ring-opening reactions.

-

Amide Group: The acetyl group on the pyrrolidine nitrogen is relatively stable but can be hydrolyzed under strong acidic or basic conditions. The nitrogen atom itself is significantly less basic than that of a free pyrrolidine due to the electron-withdrawing effect of the acetyl group.

Spectroscopic and Analytical Characterization

Accurate characterization of this compound is essential for quality control and for confirming its structure in subsequent synthetic steps. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are the primary techniques used.[5][6][7]

NMR Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.[6]

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the acetyl methyl group (a singlet around 2.0 ppm), the protons on the pyrrolidine ring (a series of multiplets), the proton on the hydroxyl-bearing carbon (a multiplet), and the hydroxyl proton (a broad singlet that is exchangeable with D₂O).[5]

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the acetyl group (around 170 ppm), the carbons of the pyrrolidine ring, and the methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. Expected characteristic absorption bands include:

-

A broad peak around 3400 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

-

A strong, sharp peak around 1650 cm⁻¹ due to the C=O stretching of the tertiary amide.

-

C-H stretching vibrations in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The predicted monoisotopic mass is 129.07898 Da.[3]

Applications in Drug Discovery and Development

Pyrrolidine and its derivatives are prevalent scaffolds in a wide array of pharmaceuticals.[8] The hydroxylated pyrrolidine motif, in particular, is a key structural element in many biologically active compounds. Chiral 3-hydroxypyrrolidine and its derivatives are crucial intermediates for a variety of chiral medicines, including antibiotics, analgesics, and antipsychotics.[9]

Role as a Chiral Building Block

The (S)- and (R)-enantiomers of 3-hydroxypyrrolidine and its derivatives are widely used as chiral building blocks in the synthesis of numerous drugs.[4][8] For instance, (S)-3-hydroxypyrrolidine is a key intermediate in the synthesis of the calcium channel blocker Barnidipine, which is used to treat hypertension.[4][10] The versatility of this scaffold also extends to the development of antibiotics and compounds for neurological applications.[4]

Incorporation into Bioactive Molecules

The structural features of this compound allow for its incorporation into larger molecules to modulate their physicochemical properties, such as solubility and lipophilicity. The hydroxyl group can serve as a handle for further functionalization or as a key hydrogen bond donor for target engagement. Recently, pyrrolidine-2,3-dione derivatives have been investigated as novel inhibitors of P. aeruginosa PBP3, highlighting the ongoing relevance of this scaffold in antibacterial drug discovery.[11]

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1][2]

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][2]

It is imperative to consult the Safety Data Sheet (SDS) before handling this compound and to use appropriate personal protective equipment (PPE).[1][2]

Conclusion

This compound is a valuable and versatile chemical entity with significant applications in synthetic and medicinal chemistry. Its well-defined physicochemical properties, coupled with its straightforward synthesis and predictable reactivity, make it an important tool for researchers and drug developers. The stereochemical integrity of this building block is a critical consideration in the design and synthesis of new therapeutic agents. As research into novel pharmaceuticals continues, the utility of functionalized pyrrolidine scaffolds like this one is expected to grow.

References

-

The Crucial Role of (S)-3-Hydroxypyrrolidine Hydrochloride in Antihypertensive Drug Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. (2021). MDPI. Retrieved from [Link]

- Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. (2007). Google Patents.

- Synthetic method of optically pure (S)-3-hydroxypyrrolidine. (2010). Google Patents.

-

1-(3-Pyrrolidin-1-ylphenyl)ethanone | C12H15NO | CID 21404493. (n.d.). PubChem. Retrieved from [Link]

-

This compound (C6H11NO2). (n.d.). PubChemLite. Retrieved from [Link]

-

(R)-1-(3-Hydroxypyrrolidin-1-yl)ethanone. (n.d.). AbacipharmTech. Retrieved from [Link]

-

This compound [P56313]. (n.d.). ChemUniverse. Retrieved from [Link]

-

Request Bulk Quote. (n.d.). ChemUniverse. Retrieved from [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019). YouTube. Retrieved from [Link]

-

NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. (2019). PMC - NIH. Retrieved from [Link]

-

1-(4-Hydroxypiperidin-1-yl)ethanone - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

Formation and stability of 4-(hydroxymethylnitrosamino)-1-(3-pyridyl)-1-butanone glucuronide, a stable form of reactive intermediate produced from 4-(methylnitrosamino). (2014). PubMed. Retrieved from [Link]

-

(PDF) Comprehensive spectroscopic (FT-IR, FT-Raman, 1H and 13C NMR) identification and computational studies on 1-acetyl-1H-indole-2,3-dione. (n.d.). ResearchGate. Retrieved from [Link]

-

Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy. (2008). PubMed. Retrieved from [Link]

Sources

- 1. This compound | 23123-19-5 [sigmaaldrich.com]

- 2. This compound | 23123-19-5 [sigmaaldrich.com]

- 3. PubChemLite - this compound (C6H11NO2) [pubchemlite.lcsb.uni.lu]

- 4. nbinno.com [nbinno.com]

- 5. youtube.com [youtube.com]

- 6. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. guidechem.com [guidechem.com]

- 9. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]

- 10. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

The Strategic Role of 1-(3-Hydroxypyrrolidin-1-yl)ethanone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 1-(3-Hydroxypyrrolidin-1-yl)ethanone, and particularly its (R)-enantiomer, has emerged as a pivotal structural motif in the landscape of contemporary medicinal chemistry. This guide provides a comprehensive technical overview of this versatile building block, from its fundamental physicochemical properties and synthesis to its critical applications in the development of novel therapeutics. By examining its role in the synthesis of the FDA-approved kinase inhibitor Asciminib and its broader potential in neuroprotective and antiviral agents, this document serves as a vital resource for scientists engaged in the intricate process of drug discovery and development.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry. Its non-planar, three-dimensional structure allows for the precise spatial orientation of substituents, enabling a sophisticated exploration of pharmacophore space. This is crucial for achieving high-affinity and selective interactions with biological targets. The introduction of a hydroxyl group at the 3-position and an acetyl group on the nitrogen atom, as seen in this compound, creates a chiral center and provides versatile handles for further chemical modifications, making it an exceptionally valuable intermediate in the synthesis of complex bioactive molecules.

This guide will delve into the technical specifics of this compound, with a particular focus on the (R)-enantiomer due to its established importance in an approved pharmaceutical agent.

Physicochemical and Spectroscopic Profile

Accurate characterization of a synthetic building block is fundamental to its effective use. This section details the known physicochemical properties and provides a summary of the expected spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound and its (R)-enantiomer

| Property | Racemic Mixture | (R)-enantiomer |

| IUPAC Name | This compound | (R)-1-(3-Hydroxypyrrolidin-1-yl)ethanone |

| Synonyms | 1-Acetyl-3-pyrrolidinol | (R)-1-Acetyl-3-hydroxypyrrolidine |

| CAS Number | 23123-19-5 | 916733-17-0 |

| Molecular Formula | C₆H₁₁NO₂ | C₆H₁₁NO₂ |

| Molecular Weight | 129.16 g/mol | 129.16 g/mol |

| Appearance | Solid | White to off-white crystalline powder |

| Melting Point | Not widely reported | 81-85 °C |

| Boiling Point | ~286.4 °C (predicted) | Not specified |

| Solubility | Soluble in water, methanol, ethanol | Soluble in methanol |

Spectroscopic Characterization:

While a comprehensive, publicly available set of fully assigned experimental spectra for the racemic compound is scarce, data for related structures and intermediates in patent literature allow for a reliable prediction of its spectroscopic signature. The characterization of process-related impurities in the synthesis of Asciminib has been carried out using 1H NMR, 13C NMR, mass spectrometry, and IR spectroscopy, providing a strong basis for the expected spectral data of the core intermediate.[1]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the acetyl methyl protons (singlet, ~2.0 ppm), the protons on the pyrrolidine ring (multiplets, ~1.8-4.0 ppm), the proton on the carbon bearing the hydroxyl group (multiplet, ~4.4 ppm), and the hydroxyl proton itself (a broad singlet, variable chemical shift).

-

¹³C NMR: The carbon NMR spectrum will feature a signal for the carbonyl carbon of the acetyl group (~170 ppm), the methyl carbon of the acetyl group (~22 ppm), and four distinct signals for the pyrrolidine ring carbons, including the carbon bearing the hydroxyl group (~70 ppm).

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent [M+H]⁺ ion at m/z 130.08.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong carbonyl (C=O) stretching band around 1650 cm⁻¹ and a broad O-H stretching band in the region of 3300-3500 cm⁻¹.

Synthesis and Manufacturing Considerations

The synthesis of this compound is a critical step in its utilization as a pharmaceutical intermediate. The most common and direct approach involves the N-acetylation of 3-hydroxypyrrolidine.

General Synthetic Protocol: N-Acetylation

The N-acetylation of 3-hydroxypyrrolidine is a straightforward and high-yielding reaction. A typical laboratory-scale procedure is as follows:

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 3-hydroxypyrrolidine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base, typically a tertiary amine like triethylamine or pyridine (1.1-1.5 equivalents).[2] The reaction mixture is cooled in an ice bath (0-5 °C).

-

Addition of Acetylating Agent: Acetic anhydride (1.1 equivalents) or acetyl chloride (1.1 equivalents) is added dropwise to the cooled, stirred solution. The choice of acetylating agent can influence reaction conditions and work-up procedures. Acetic anhydride is often preferred for its lower cost and easier handling.

-

Reaction Monitoring: The reaction is typically allowed to warm to room temperature and stirred for a period of 2 to 24 hours. Progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure this compound.

For large-scale industrial production, process optimization would focus on minimizing solvent use, employing cost-effective reagents, and developing a robust purification protocol that avoids chromatography, such as crystallization or distillation.

Applications in Drug Discovery and Development

The utility of this compound lies in its capacity to serve as a chiral building block for a variety of therapeutic agents. The hydroxyl group can act as a nucleophile or be transformed into a leaving group, while the acetylated nitrogen is generally stable but can be modified if necessary.

Key Intermediate in the Synthesis of Asciminib (Scemblix®)

The most prominent example of the application of this building block is in the synthesis of Asciminib, an allosteric BCR-ABL1 kinase inhibitor approved by the FDA for the treatment of Chronic Myeloid Leukemia (CML).[3][4]

In the synthesis of Asciminib, the (R)-enantiomer, (R)-1-(3-hydroxypyrrolidin-1-yl)ethanone, is crucial. The synthesis involves the N-alkylation of a substituted pyridine core with (R)-pyrrolidin-3-ol, followed by further coupling reactions to complete the Asciminib molecule.[1] The hydroxyl group of the pyrrolidine ring is a key pharmacophoric feature, engaging in important hydrogen bonding interactions within the myristoyl pocket of the ABL1 kinase domain.[5]

The use of the enantiopure (R)-isomer is critical for the drug's efficacy and safety profile, highlighting the importance of robust methods for the synthesis and characterization of this specific chiral intermediate.

A Versatile Scaffold for Neuroprotective Agents and Sodium Channel Blockers

The pyrrolidine scaffold is frequently employed in the design of agents targeting the central nervous system (CNS). Pyrrolidine derivatives have been investigated as novel and potent sodium channel blockers for the potential treatment of ischemic stroke.[6][7] The ability of the pyrrolidine ring to present substituents in well-defined three-dimensional space makes it an ideal framework for interacting with the complex topology of ion channels. This compound provides a convenient starting point for the synthesis of libraries of such compounds, where the hydroxyl group can be derivatized to explore structure-activity relationships (SAR).

Potential in Antiviral Drug Development

The structural motifs present in this compound are also of interest in the development of antiviral agents. The synthesis of various heterocyclic systems with antiviral activity, including those targeting coronaviruses and influenza viruses, often utilizes small, functionalized building blocks like substituted pyrrolidines.[4][8][9][10] The combination of a polar hydroxyl group and a hydrogen-bond accepting amide in a conformationally restricted ring system makes it an attractive fragment for designing molecules that can disrupt viral replication machinery.

Safety and Handling

This compound is classified as harmful. Standard laboratory safety precautions should be observed when handling this compound.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Users should consult the Safety Data Sheet (SDS) from their supplier for complete and up-to-date safety information.

Conclusion and Future Outlook

This compound stands as a testament to the power of small, well-defined chiral building blocks in modern drug discovery. Its established role in the commercial synthesis of Asciminib solidifies its importance for researchers and process chemists in the pharmaceutical industry. Beyond this flagship application, its structural features make it a highly attractive starting point for the exploration of new therapeutic agents, particularly in the fields of neurology and virology. As the demand for structurally diverse and stereochemically complex drug candidates continues to grow, the strategic application of versatile intermediates like this compound will undoubtedly remain a cornerstone of successful drug development programs.

References

-

Investigation of Pd Catalyst for Key Coupling Reaction in Asciminib Synthesis and Impurity Characterization. Organic Process Research & Development. Available at: [Link]

- WO2021154980A1 - Solid state forms of asciminib and processes for the preparation thereof. Google Patents.

-

WO2021154980A1.pdf. Google APIs. Available at: [Link]

-

Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1. Journal of Medicinal Chemistry. Available at: [Link]

-

A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. PMC - NIH. Available at: [Link]

-

How can I get acetylation with acetic anhydride and prydine? ResearchGate. Available at: [Link]

-

Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. PubMed. Available at: [Link]

-

differences & similarities of 1H & 13C NMR spectroscopy. YouTube. Available at: [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available at: [Link]

-

215358Orig1s000 215358Orig2s000. accessdata.fda.gov. Available at: [Link]

-

Synthesis of Vixotrigine, a Use-Dependent Sodium Channel Blocker. Part 1: Development of Bulk Supply Routes to Enable Proof of Concept. ResearchGate. Available at: [Link]

-

An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Indian Journal of Chemistry. Available at: [Link]

-

Process for preparing optically active 3-hydroxy-pyrrolidine derivatives by enzymatic hydroxylation. European Publication Server web service. Available at: [Link]

-

Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. Available at: [Link]

-

This compound [P56313]. ChemUniverse. Available at: [Link]

- WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. Google Patents.

-

Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. PubMed. Available at: [Link]

-

Discovery of Vixotrigine: A Novel Use-Dependent Sodium Channel Blocker for the Treatment of Trigeminal Neuralgia. PMC - PubMed Central. Available at: [Link]

-

High-Yielding Synthesis of Antiviral Drug Candidate. ChemistryViews. Available at: [Link]

-

Synthesis of 3-Nitropyrrolidines via Dipolar Cycloaddition Reactions Using a Modular Flow Reactor. Baxendale Group. Available at: [Link]

-

Sodium channel blockers – Knowledge and References. Taylor & Francis. Available at: [Link]

-

De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. MDPI. Available at: [Link]

-

Selected sodium channel blockers. | Download Scientific Diagram. ResearchGate. Available at: [Link]

-

Synthesis and anti‐coronavirus activity of a series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives. Wiley Online Library. Available at: [Link]

-

Discovery of a Novel Tetrapeptide against Influenza A Virus: Rational Design, Synthesis, Bioactivity Evaluation and Computational Studies. PubMed. Available at: [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

-

Discovery of a Novel Tetrapeptide against Influenza A Virus: Rational Design, Synthesis, Bioactivity Evaluation and Computational Studies. MDPI. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Discovery of a Novel Tetrapeptide against Influenza A Virus: Rational Design, Synthesis, Bioactivity Evaluation and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. data.epo.org [data.epo.org]

- 8. Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and anti‐coronavirus activity of a series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of a Novel Tetrapeptide against Influenza A Virus: Rational Design, Synthesis, Bioactivity Evaluation and Computational Studies [mdpi.com]

An In-depth Technical Guide to the NMR Spectral Data of 1-(3-Hydroxypyrrolidin-1-yl)ethanone

Abstract

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectral data for the compound 1-(3-hydroxypyrrolidin-1-yl)ethanone. In the absence of publicly available, experimentally verified spectra, this guide utilizes high-quality predicted ¹H and ¹³C NMR data as a foundation for a comprehensive structural elucidation. The principles of chemical shift, spin-spin coupling, and signal integration are applied to interpret the predicted spectra, with comparative analysis to structurally similar molecules to reinforce the assignments. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the characterization of small organic molecules. It offers a practical framework for interpreting the NMR spectra of this compound and similar heterocyclic compounds.

Introduction: The Role of NMR in the Structural Elucidation of this compound

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its pyrrolidine scaffold, a common motif in many biologically active molecules. Accurate structural characterization is paramount for its application in synthesis and biological screening. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure in solution.[1] By providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), this technique allows for a complete mapping of the molecular framework.[2]

This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, offering a detailed interpretation of the key spectral features. The causality behind the predicted chemical shifts and coupling patterns will be explained based on fundamental NMR principles and the electronic effects within the molecule.

Predicted NMR Spectral Data

Due to the limited availability of public experimental NMR data for this compound, the following spectral parameters are based on high-fidelity computational prediction algorithms. These predictions serve as a robust foundation for understanding the expected spectral characteristics of the molecule.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The presence of the acetyl group and the chiral center at the 3-position of the pyrrolidine ring leads to a complex and informative spectrum.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Signal | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| H-1' | ~2.05 | Singlet | 3H | CH₃ (Acetyl) |

| H-2a | ~3.50 | Multiplet | 1H | Pyrrolidine CH₂ |

| H-2b | ~3.65 | Multiplet | 1H | Pyrrolidine CH₂ |

| H-3 | ~4.40 | Multiplet | 1H | CH-OH |

| H-4a | ~1.95 | Multiplet | 1H | Pyrrolidine CH₂ |

| H-4b | ~2.15 | Multiplet | 1H | Pyrrolidine CH₂ |

| H-5a | ~3.40 | Multiplet | 1H | Pyrrolidine CH₂ |

| H-5b | ~3.55 | Multiplet | 1H | Pyrrolidine CH₂ |

| OH | Variable | Broad Singlet | 1H | Hydroxyl |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides complementary information, revealing the number of chemically distinct carbon atoms and their electronic environments.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Predicted Chemical Shift (ppm) | Assignment |

| ~21.5 | C H₃ (Acetyl) |

| ~34.0 | C H₂ (C4) |

| ~45.0 | C H₂ (C5) |

| ~53.0 | C H₂ (C2) |

| ~69.0 | C H-OH (C3) |

| ~169.0 | C =O (Acetyl) |

In-depth Spectral Analysis

¹H NMR Spectrum Interpretation

The predicted ¹H NMR spectrum of this compound can be rationalized by considering the electronic and steric environment of each proton.

-

Acetyl Protons (H-1'): The three protons of the acetyl methyl group are chemically equivalent and are expected to appear as a sharp singlet at approximately 2.05 ppm. This downfield shift from a typical alkane methyl group is due to the deshielding effect of the adjacent carbonyl group.

-

Pyrrolidine Ring Protons (H-2, H-3, H-4, H-5): The protons on the pyrrolidine ring are diastereotopic due to the chiral center at C3. This results in complex splitting patterns (multiplets) for these protons.

-

H-3: The proton attached to the carbon bearing the hydroxyl group (C3) is expected to be the most downfield of the ring protons (~4.40 ppm) due to the strong deshielding effect of the electronegative oxygen atom.

-

H-2 and H-5: The protons on the carbons adjacent to the nitrogen atom (C2 and C5) are also shifted downfield (~3.40-3.65 ppm) due to the inductive effect of the nitrogen. The N-acetyl group further withdraws electron density, contributing to this deshielding.

-

H-4: The protons on C4 are expected to be the most upfield of the ring methylene protons (~1.95-2.15 ppm) as they are furthest from the electron-withdrawing groups.

-

-

Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as concentration, solvent, and temperature. It typically appears as a broad singlet and can exchange with deuterium in the presence of D₂O, leading to its disappearance from the spectrum.

¹³C NMR Spectrum Interpretation

The predicted chemical shifts in the ¹³C NMR spectrum are consistent with the structure of this compound.

-

Carbonyl Carbon (C=O): The carbonyl carbon of the acetyl group is expected to have the most downfield chemical shift (~169.0 ppm) due to the strong deshielding effect of the double-bonded oxygen atom.

-

Carbinol Carbon (C-3): The carbon atom bonded to the hydroxyl group (C3) is predicted to resonate at approximately 69.0 ppm. This significant downfield shift is a characteristic feature of carbons attached to electronegative oxygen atoms.

-

Pyrrolidine Ring Carbons (C-2, C-4, C-5): The chemical shifts of the other pyrrolidine ring carbons are influenced by their proximity to the nitrogen atom and the hydroxyl group.

-

C-2 and C-5: The carbons adjacent to the nitrogen atom are expected to appear in the range of 45.0-53.0 ppm.

-

C-4: The C4 carbon, being beta to the nitrogen and the hydroxyl group, is predicted to be the most upfield of the ring carbons at around 34.0 ppm.

-

-

Acetyl Methyl Carbon (C-1'): The methyl carbon of the acetyl group is expected to have the most upfield chemical shift at approximately 21.5 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of this compound, the following experimental protocol is recommended.

Sample Preparation

-

Weighing: Accurately weigh approximately 10-20 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. Ensure the sample is fully dissolved.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Standard: For accurate chemical shift referencing, the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H NMR and δ 77.16 ppm for ¹³C NMR) can be used. Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Tuning and Matching: Tune and match the NMR probe for the ¹H and ¹³C frequencies.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

-

Visualization of Molecular Structure and NMR Correlations

Visual aids are crucial for understanding the relationships between the molecular structure and the NMR spectral data.

Caption: Molecular structure of this compound with atom numbering.

Caption: Key predicted ¹H and ¹³C NMR correlations for this compound.

Conclusion

This technical guide has provided a comprehensive overview and interpretation of the predicted ¹H and ¹³C NMR spectral data for this compound. By applying fundamental NMR principles, a detailed assignment of the proton and carbon signals has been proposed, offering valuable insights into the molecular structure. The provided experimental protocol serves as a practical reference for acquiring high-quality NMR data for this and similar compounds. While based on predicted data, this guide establishes a solid foundation for the structural characterization of this compound and underscores the power of NMR spectroscopy in modern chemical research and drug development.

References

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

AZoOptics. (2023, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

-

Chem-Station. (2024, September 10). NMR Basics: Guide for Analysis and Interpretation. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved from [Link]

-

Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

Sources

1-(3-Hydroxypyrrolidin-1-yl)ethanone mass spectrometry analysis

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-(3-Hydroxypyrrolidin-1-yl)ethanone

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound (C6H11NO2), a small, polar N-acetylated compound. Authored for researchers, analytical scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causal reasoning behind critical experimental decisions. We will explore optimal strategies for chromatographic separation, ionization, and fragmentation analysis. The guide includes a detailed, self-validating experimental protocol, interpretation of fragmentation patterns, and visual diagrams to elucidate both the chemical transformations and the analytical workflow. Our approach is grounded in established principles of mass spectrometry for small polar molecules, ensuring a blend of theoretical understanding and practical, field-proven insights.

Introduction

This compound, also known as 1-acetyl-3-pyrrolidinol, is a heterocyclic compound whose structural motif appears in various areas of chemical and pharmaceutical research. Accurate characterization and quantification of such molecules are paramount for understanding their synthesis, metabolism, and potential biological activity. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as a powerful analytical technique for this purpose, offering high sensitivity and structural specificity.[1]

This guide details the application of LC-tandem mass spectrometry (LC-MS/MS) for the analysis of this compound. We will cover the foundational choices—from sample preparation and chromatographic strategy to ionization method and collision-induced dissociation (CID) analysis—providing the scientific rationale to empower researchers to develop robust and reliable analytical methods.

Physicochemical Properties of this compound

A successful mass spectrometry analysis begins with a fundamental understanding of the analyte's properties.

| Property | Value | Source |

| Molecular Formula | C6H11NO2 | [2] |

| Molecular Weight | 129.16 g/mol | [2] |

| Monoisotopic Mass | 129.07898 Da | [3] |

| IUPAC Name | 1-acetyl-3-pyrrolidinol | [2] |

| Physical Form | Solid at room temperature | [2] |

| Polarity | High | [4][5] |

The compound's high polarity is a critical factor influencing the choice of chromatographic method, while the presence of a basic nitrogen atom in the pyrrolidine ring and oxygen atoms in the hydroxyl and acetyl groups makes it an ideal candidate for electrospray ionization.

Core Principles of LC-MS/MS Analysis

Rationale for Methodology Selection

For a non-volatile, polar compound like this compound, LC-MS is the analytical method of choice. Gas chromatography (GC) would require derivatization to increase volatility and thermal stability, adding complexity and potential for artifacts.[6] LC-MS allows for the direct analysis of the compound in solution, and tandem MS (MS/MS) provides the structural information necessary for confident identification and the specificity required for accurate quantification in complex matrices.[1]

Chromatographic Separation: The Case for HILIC

The primary challenge in the LC analysis of this molecule is achieving sufficient retention on the stationary phase.

-

Expertise & Experience: Due to its high polarity, this compound will exhibit weak or no retention on conventional reversed-phase columns (e.g., C18), eluting at or near the solvent front.[4] This co-elution with other unretained matrix components can lead to significant ion suppression, compromising detection and quantification.

-

Causality: To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended approach.[7] HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high percentage of a less polar organic solvent (typically acetonitrile). The analyte partitions into a water-enriched layer on the surface of the stationary phase, providing effective retention for polar compounds. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the aqueous component).

Ionization Source Selection: Electrospray Ionization (ESI)

The choice of ionization technique is dictated by the analyte's ability to form gas-phase ions.

-

Expertise & Experience: Electrospray Ionization (ESI) is the ideal method for polar molecules that are ionizable in solution.[5] Atmospheric Pressure Chemical Ionization (APCI) is generally more suitable for less polar compounds.[5]

-

Causality: this compound contains a tertiary amine within the pyrrolidine ring, which is readily protonated in an acidic mobile phase. Therefore, positive ion mode ESI is selected to generate the protonated molecule, [M+H]+, with high efficiency. The predicted m/z for this ion is 130.08626.[3]

Mass Analyzer Considerations

Modern mass spectrometers offer various analyzers, each with distinct advantages.

-

Trustworthiness: For confident identification, high-resolution accurate-mass (HRAM) systems like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap-based mass spectrometers are superior.[7] These instruments provide high mass accuracy, enabling the determination of the elemental composition of the parent ion and its fragments, which is a cornerstone of a self-validating protocol.

-

Expertise & Experience: A Q-TOF or Orbitrap allows for an untargeted analysis to first identify the compound and its fragments (MS1 scan) and then perform targeted fragmentation experiments (MS/MS) to confirm the structure.[1][7] For routine quantification where the compound and its transitions are already known, a more cost-effective triple quadrupole (QqQ) instrument can be used with high sensitivity and a wide dynamic range.[1]

Experimental Protocol: A Self-Validating Workflow

This protocol outlines a robust method for the analysis of this compound using a HILIC-ESI-MS/MS system.

Materials and Reagents

-

This compound analytical standard (≥95% purity)

-

LC-MS grade acetonitrile, water, and formic acid

-

Calibrated pipettes and Class A volumetric flasks

-

Autosampler vials with inserts

Sample Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of the standard and dissolve in 10 mL of 50:50 (v/v) acetonitrile:water.

-

Working Standard (1 µg/mL): Perform serial dilutions of the stock solution in 90:10 (v/v) acetonitrile:water to prepare a working standard suitable for injection. Rationale: The high acetonitrile content of the diluent ensures compatibility with the HILIC mobile phase starting conditions, preventing peak distortion.

-

Blank: Use 90:10 (v/v) acetonitrile:water as a blank to monitor for system contamination.

LC-MS/MS System Parameters

| Parameter | Setting | Rationale |

| LC System | ||

| Column | HILIC, e.g., Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) | Provides retention for polar analytes. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component for elution. Formic acid aids protonation. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for retention. |

| Gradient | 95% B -> 50% B over 5 min, hold 2 min, return to 95% B | Starts with high organic content for retention, then increases aqueous content for elution. |

| Flow Rate | 0.3 mL/min | Standard for 2.1 mm ID columns. |

| Column Temp. | 40 °C | Improves peak shape and reproducibility. |

| Injection Vol. | 2 µL | Minimizes solvent effects. |

| MS System | ||

| Ionization Mode | ESI Positive | Optimal for protonating the basic nitrogen atom. |

| Capillary Voltage | 3.5 kV | Typical voltage for stable spray. |

| Source Temp. | 120 °C | Prevents thermal degradation of the analyte. |

| Desolvation Temp. | 350 °C | Facilitates efficient solvent evaporation. |

| MS1 Scan Range | m/z 50-250 | Covers the expected parent ion and fragments. |

| MS/MS | Collision-Induced Dissociation (CID) | Standard method for fragmentation. |

| Collision Gas | Argon | Inert gas for efficient collision. |

| Collision Energy | Ramped 10-40 eV | Allows for observation of both low-energy (stable) and high-energy fragments. |

Data Acquisition

-

Inject a blank to ensure the system is clean.

-

Perform a full scan MS1 analysis of the working standard to identify the [M+H]+ ion at m/z 130.086.

-

Perform a product ion scan (MS/MS) on the precursor ion (m/z 130.086) to obtain the fragmentation spectrum.

Data Interpretation: Deciphering the Mass Spectrum

The Protonated Molecule [M+H]+

In positive ESI mode, the molecule readily accepts a proton, primarily at the nitrogen atom, forming the [M+H]+ ion. The high-resolution mass of this ion should be within 5 ppm of the theoretical value (130.08626 Da).

Key Fragmentation Pathways

Tandem mass spectrometry of the [M+H]+ ion reveals characteristic fragmentation patterns that confirm the molecule's structure. The primary cleavages are driven by the charge site and the presence of functional groups.

-

Neutral Loss of Water (H₂O): The most facile fragmentation is the loss of the hydroxyl group as water (18.01 Da). This is a classic pathway for protonated alcohols and results in a prominent fragment ion at m/z 112.076 .[3] This fragment is stabilized by the formation of a double bond or a cyclic structure.

-

Neutral Loss of Ketene (CH₂=C=O): Cleavage of the amide bond can result in the neutral loss of ketene (42.01 Da) from the N-acetyl group. This pathway leads to a fragment ion at m/z 88.076 , corresponding to the protonated 3-hydroxypyrrolidine ring.

-

Ring Opening and Cleavage: The pyrrolidine ring itself can undergo fragmentation. A common pathway involves the cleavage of the C-C bond adjacent to the nitrogen, followed by further rearrangements. For instance, subsequent loss of an ethylene molecule (C₂H₄, 28.03 Da) from the m/z 88 fragment could yield an ion at m/z 60.045 .

Fragmentation Diagram

Caption: Proposed ESI+ fragmentation pathways for this compound.

Summary of Key Mass Transitions

For targeted analysis, such as Selected Reaction Monitoring (SRM) on a triple quadrupole instrument, the following transitions are recommended for their specificity and intensity.

Quantitative Data Table

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Transition Type |

| 130.09 | 112.08 | H₂O | Quantifier (most intense) |

| 130.09 | 88.08 | C₂H₂O (Ketene) | Qualifier |

| 130.09 | 60.05 | C₂H₂O + C₂H₄ | Qualifier |

Note: Nominal masses are used here for simplicity, as would be typical for a triple quadrupole method.

Integrated Experimental Workflow Diagram

The entire analytical process, from sample handling to data output, can be visualized as a logical sequence of operations designed to ensure data integrity and reproducibility.

Caption: Integrated workflow for the LC-MS/MS analysis of this compound.

Conclusion

The mass spectrometric analysis of this compound is effectively achieved using a workflow that accounts for its inherent physicochemical properties. The selection of HILIC for chromatographic separation is critical for retaining this polar molecule and avoiding matrix effects.[4][7] Positive mode ESI provides sensitive and reliable ionization, yielding a protonated molecule that produces structurally informative fragments upon CID.[5] The primary fragmentation pathways—neutral loss of water and ketene—serve as reliable markers for the identification and confirmation of the compound. By following the principles and protocols outlined in this guide, researchers can confidently develop and execute robust analytical methods for the characterization of this compound and structurally related compounds.

References

-

Gika, H. G., et al. (n.d.). LC-MS metabolomics of polar compounds. PubMed. [Link]

-

Zelena, E., et al. (2023). Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. MDPI. [Link]

-

SlideShare. (2013). Mass Spectrometry analysis of Small molecules. [Link]

-

ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. [Link]

-

PubChem. (n.d.). This compound (C6H11NO2). [Link]

-

Reis, A., et al. (n.d.). Electrospray tandem mass spectrometry of underivatised acetylated xylo-oligosaccharides. Wiley Online Library. [Link]

-

Tsikas, D. (2011). In-source formation of N-acetyl-p-benzoquinone imine (NAPQI), the putatively toxic acetaminophen (paracetamol) metabolite, after derivatization with pentafluorobenzyl bromide and GC-ECNICI-MS analysis. PubMed. [Link]

-

ResearchGate. (n.d.). Proposed fragmentation patterns. [Link]

-

Liu, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. PubMed. [Link]

-

Liu, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. [Link]

Sources

- 1. zefsci.com [zefsci.com]

- 2. This compound | 23123-19-5 [sigmaaldrich.com]

- 3. PubChemLite - this compound (C6H11NO2) [pubchemlite.lcsb.uni.lu]

- 4. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uab.edu [uab.edu]

- 6. In-source formation of N-acetyl-p-benzoquinone imine (NAPQI), the putatively toxic acetaminophen (paracetamol) metabolite, after derivatization with pentafluorobenzyl bromide and GC-ECNICI-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to the FTIR Analysis of 1-(3-Hydroxypyrrolidin-1-yl)ethanone

Abstract: This technical guide provides a comprehensive examination of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of 1-(3-hydroxypyrrolidin-1-yl)ethanone, a key heterocyclic building block in modern drug discovery and development. Moving beyond a simple recitation of spectral peaks, this document elucidates the causal relationships between molecular structure and vibrational response. We detail a robust, self-validating experimental protocol using Attenuated Total Reflectance (ATR)-FTIR and provide an in-depth interpretation of the resulting spectrum. This guide is intended for researchers, analytical scientists, and quality control professionals who require a deep, functional understanding of how to apply FTIR for the structural verification and purity assessment of this important compound.

The Strategic Role of FTIR in Characterizing this compound

In the landscape of pharmaceutical synthesis, the structural integrity of starting materials and intermediates is paramount. This compound presents a unique combination of functional groups: a tertiary amide, a secondary alcohol, and a saturated heterocyclic ring. Each of these moieties imparts specific functionalities crucial for subsequent synthetic transformations.

FTIR spectroscopy serves as a rapid, non-destructive, and highly specific tool for confirming the identity and assessing the quality of this molecule. The technique relies on the principle that covalent bonds within a molecule vibrate at specific frequencies.[1] When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations, creating a unique spectral "fingerprint."[2] For a vibration to be IR-active, it must induce a change in the molecule's net dipole moment, a condition readily met by the polar C=O, O-H, and C-N bonds within our target molecule.[2] This guide will dissect that fingerprint to provide a definitive analytical narrative.

Molecular Architecture and Correlated Vibrational Modes

The analytical power of FTIR lies in its ability to probe specific functional groups. The structure of this compound is rich with IR-active groups, each with characteristic absorption frequencies.

-

Tertiary Amide (N-Acetyl Group): This is a defining feature. Unlike primary or secondary amides, tertiary amides lack N-H bonds, meaning their spectra are conspicuously void of N-H stretching or bending vibrations.[3][4] The most significant peak is the carbonyl (C=O) stretch, which is typically strong and sharp. For tertiary amides, this band is expected in the 1680-1630 cm⁻¹ region.[3] Its exact position is sensitive to the molecular environment, including potential hydrogen bonding.

-

Secondary Alcohol (-OH Group): The hydroxyl group gives rise to two key vibrations. The O-H stretching vibration produces a characteristically strong and broad absorption band, typically in the 3550-3200 cm⁻¹ range.[1] The broadness is a direct consequence of intermolecular and potentially intramolecular hydrogen bonding. The C-O stretching vibration provides a sharp, moderate-to-strong peak in the fingerprint region, usually between 1250-1020 cm⁻¹ .[4]

-

Pyrrolidine Ring & Aliphatic Groups: The saturated ring system and the acetyl methyl group are composed of sp³-hybridized carbons. The C-H stretching vibrations from these groups are expected just below 3000 cm⁻¹, typically in the 2980-2850 cm⁻¹ range.[5] The C-N stretching of the tertiary amine within the amide structure contributes to signals in the 1250–1020 cm⁻¹ region, often overlapping with other bands in the fingerprint region.[4]

A Validated Protocol for ATR-FTIR Spectrum Acquisition

Attenuated Total Reflectance (ATR) is the preferred method for this analysis due to its minimal sample preparation, speed, and reproducibility. This protocol is designed to be self-validating, ensuring data integrity.

Instrumentation: A Fourier-Transform Infrared Spectrometer equipped with a single-bounce diamond ATR accessory.

Methodology:

-

Crystal Verification & Cleaning:

-

Action: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) using a non-abrasive wipe.

-

Causality: This step is critical to remove any residue from previous analyses, preventing sample cross-contamination and ensuring the spectrum is exclusively from the target analyte.

-

-

Background Spectrum Acquisition:

-

Action: With the clean, empty ATR crystal in place, collect a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

-

Causality: The background scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench response.[6] This spectrum is automatically subtracted from the sample spectrum to provide a clean, analyte-specific dataset. This is a fundamental step for data trustworthiness.

-

-

Sample Application:

-

Action: Place a small amount of this compound (a few milligrams of solid or a single drop of liquid) directly onto the center of the ATR crystal.

-

Causality: Only the portion of the sample in intimate contact with the crystal will be analyzed, as the IR beam's evanescent wave penetrates only a few microns into the sample.

-

-

Pressure Application & Sample Spectrum Acquisition:

-

Action: Use the ATR's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal. Collect the sample spectrum using the same acquisition parameters as the background.

-

Causality: Optimal contact is essential for a strong, high-quality signal. Inconsistent pressure is a common source of poor reproducibility.

-

-

Post-Analysis Cleaning:

-

Action: Retract the pressure clamp, remove the sample, and clean the crystal thoroughly as described in Step 1.

-

Causality: Proper instrument hygiene ensures the validity of subsequent analyses performed by all users.

-

In-Depth Spectral Interpretation

The resulting FTIR spectrum is a composite of the vibrational modes discussed previously. A systematic analysis allows for unambiguous structural confirmation.

Data Presentation: Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Band Shape | Assigned Vibrational Mode & Functional Group |

| ~3400 | Strong | Broad | O-H Stretch (Hydrogen-bonded) - Secondary Alcohol[1][5] |

| ~2960 - 2870 | Medium-Strong | Sharp | C-H Asymmetric & Symmetric Stretch - Aliphatic (Pyrrolidine Ring & CH₃)[5] |

| ~1645 | Very Strong | Sharp | C=O Stretch (Amide I Band) - Tertiary Amide[3][7] |

| ~1450 - 1350 | Medium | Sharp | C-H Bending - Aliphatic (CH₂ Scissoring, CH₃ Bending) |

| ~1100 | Strong | Sharp | C-O Stretch - Secondary Alcohol[1] |

Expert Analysis & Causality:

-

The O-H Stretching Region ( ~3400 cm⁻¹): The broadness of this peak is the most telling feature of the hydroxyl group and provides definitive evidence of hydrogen bonding.[8] In a pure sample, this arises from intermolecular interactions where the hydroxyl hydrogen of one molecule interacts with the hydroxyl oxygen or the amide carbonyl oxygen of a neighboring molecule.

-

The Carbonyl (Amide I) Region ( ~1645 cm⁻¹): This is typically the most intense and sharpest peak in the spectrum. Its position at a relatively low wavenumber for a carbonyl (~1645 cm⁻¹) is significant. While tertiary amides absorb in the 1680-1630 cm⁻¹ range, the presence of hydrogen bonding (where the hydroxyl group acts as a donor to the carbonyl oxygen) can further lower this frequency, which is consistent with our observations. The absence of any N-H bands (typically ~3300 cm⁻¹ and ~1550 cm⁻¹) definitively confirms the tertiary nature of the amide.[4]

-

The Fingerprint Region (< 1500 cm⁻¹): This region contains a wealth of complex, overlapping peaks, including C-H bends, C-N stretches, and C-O stretches. While individual assignment can be challenging, the strong, sharp peak around 1100 cm⁻¹ is highly characteristic of the C-O stretch of the secondary alcohol, reinforcing the assignment from the O-H stretch.[1] The overall pattern in this region serves as a unique fingerprint for the molecule, invaluable for comparison against a reference standard for identity confirmation.[2]

Visualization of the Analytical Workflow

To ensure clarity and procedural accuracy, the entire analytical process, from sample handling to data interpretation, is summarized in the following workflow diagram.

Caption: A flowchart of the ATR-FTIR analysis process.

Conclusion

FTIR spectroscopy provides an exceptionally detailed and reliable method for the structural characterization of this compound. Through a systematic analysis, one can definitively confirm the presence of the key functional groups: the broad O-H stretch (~3400 cm⁻¹) confirms the alcohol, the very strong C=O stretch (~1645 cm⁻¹) in the absence of N-H signals confirms the tertiary amide, and the C-H and fingerprint region peaks confirm the aliphatic backbone. By following the validated protocol outlined in this guide, researchers and drug development professionals can confidently use FTIR as a primary tool for identity confirmation, quality control, and process monitoring, ensuring the integrity of this vital synthetic intermediate.

References

-

Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 22-26. Available at: [Link]

-

ResearchGate. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Available at: [Link]

-

University of California, Los Angeles. IR Absorptions of Carbonyl Functional Groups. Available at: [Link] (Note: A more general reference for carbonyl absorptions, as a direct link to the cited PDF "IR_lectureNotes.pdf" is not stable).

-

Lin, J. et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8496–8505. Available at: [Link]

-

PubChem. (S)-3-Hydroxypyrrolidine hydrochloride. National Center for Biotechnology Information. Available at: [Link]

-

Lin, J. et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8496–8505. Available at: [Link]

-

Gu, X. et al. (2005). Microstructure and morphology of amine-cured epoxy coatings before and after outdoor exposures—An AFM study. ResearchGate. Available at: [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Amines. Available at: [Link]

-

Michigan State University Department of Chemistry. Infrared Spectrometry. Available at: [Link]

-

NIST. N-Acetylpyrrolidone. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

-

LibreTexts Chemistry. 6.3 IR Spectrum and Characteristic Absorption Bands. Available at: [Link]

-

Dage, J., Snavely, D. L., & Walters, V. A. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. Defense Technical Information Center. Available at: [Link]

-

Srilatha, M. et al. (2015). FTIR study of hydrogen bonding between acyclic ester with monohydric alcohols. Der Pharma Chemica, 7(4), 98-104. Available at: [Link]

-